molecular formula C12H10N2O3 B15227088 (4-(4-Nitropyridin-2-yl)phenyl)methanol

(4-(4-Nitropyridin-2-yl)phenyl)methanol

Cat. No.: B15227088
M. Wt: 230.22 g/mol
InChI Key: KVVYAWAQODXOOL-UHFFFAOYSA-N
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Description

(4-(4-Nitropyridin-2-yl)phenyl)methanol is an organic compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a phenyl ring bearing a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Nitropyridin-2-yl)phenyl)methanol typically involves the nitration of 2-phenylpyridine followed by reduction and subsequent functional group transformations. One common method includes the nitration of 2-phenylpyridine to yield 4-nitro-2-phenylpyridine, which is then subjected to reduction to form the corresponding amine. The final step involves the conversion of the amine to the methanol derivative through a series of reactions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Nitropyridin-2-yl)phenyl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(4-Nitropyridin-2-yl)phenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (4-(4-Nitropyridin-2-yl)phenyl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its chemical structure and functional groups. The nitro group and methanol group may play crucial roles in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

[4-(4-nitropyridin-2-yl)phenyl]methanol

InChI

InChI=1S/C12H10N2O3/c15-8-9-1-3-10(4-2-9)12-7-11(14(16)17)5-6-13-12/h1-7,15H,8H2

InChI Key

KVVYAWAQODXOOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=NC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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